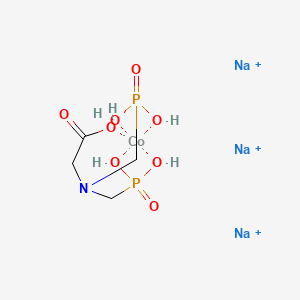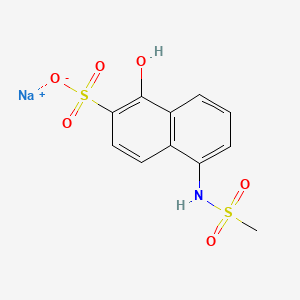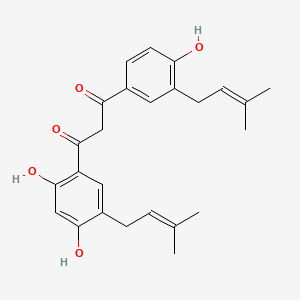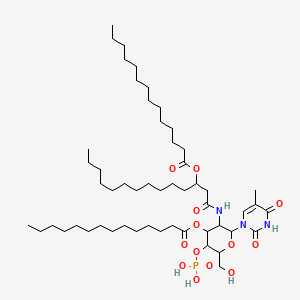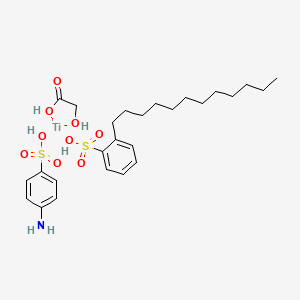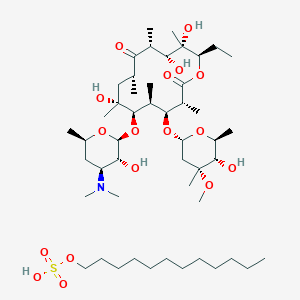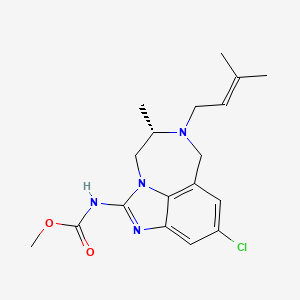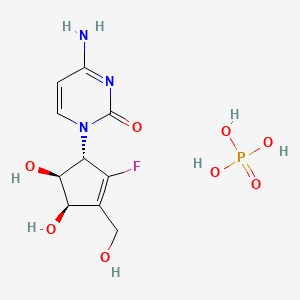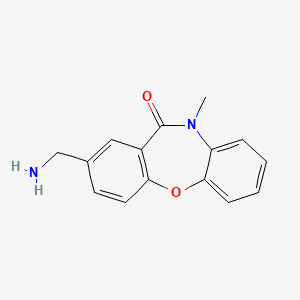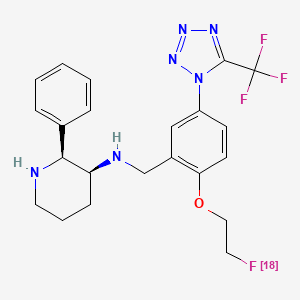
(18F)Fe-spa-rq
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of (18F)Fe-spa-rq involves the incorporation of the radioactive isotope fluorine-18 into the compound. The preparation typically includes the following steps:
Radiolabeling: The fluorine-18 isotope is introduced into the compound through a nucleophilic substitution reaction.
Purification: The radiolabeled compound is purified using high-performance liquid chromatography (HPLC) to ensure the desired purity and specific activity.
Quality Control: The final product is subjected to quality control tests to confirm its radiochemical purity and specific activity.
Análisis De Reacciones Químicas
(18F)Fe-spa-rq undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, which may alter its chemical structure and affect its binding affinity to NK1 receptors.
Reduction: Reduction reactions can also occur, potentially modifying the compound’s properties.
Aplicaciones Científicas De Investigación
(18F)Fe-spa-rq has several scientific research applications, including:
Neuroimaging: The compound is used in PET imaging to visualize and quantify NK1 receptors in the human brain.
Drug Development: This compound is used in receptor occupancy studies to evaluate the binding affinity and efficacy of potential therapeutic agents targeting NK1 receptors.
Cancer Research:
Mecanismo De Acción
The mechanism of action of (18F)Fe-spa-rq involves its binding to NK1 receptors in the brain. NK1 receptors are G protein-coupled receptors that bind to neurokinin peptides such as substance P. When this compound binds to these receptors, it allows for the visualization and quantification of receptor distribution and density using PET imaging. This provides valuable insights into the role of NK1 receptors in various physiological and pathological processes .
Comparación Con Compuestos Similares
(18F)Fe-spa-rq is unique in its high specificity and affinity for NK1 receptors. Similar compounds include:
(11C)GR205171: Another radioligand used for NK1 receptor imaging, but with a shorter half-life compared to fluorine-18.
(18F)SPA-RQ: A similar compound with a slightly different chemical structure, also used for NK1 receptor imaging.
Vofopitant: A non-radiolabeled NK1 receptor antagonist used in clinical research.
Propiedades
Número CAS |
677000-30-5 |
|---|---|
Fórmula molecular |
C22H24F4N6O |
Peso molecular |
463.5 g/mol |
Nombre IUPAC |
(2S,3S)-N-[[2-(2-(18F)fluoranylethoxy)-5-[5-(trifluoromethyl)tetrazol-1-yl]phenyl]methyl]-2-phenylpiperidin-3-amine |
InChI |
InChI=1S/C22H24F4N6O/c23-10-12-33-19-9-8-17(32-21(22(24,25)26)29-30-31-32)13-16(19)14-28-18-7-4-11-27-20(18)15-5-2-1-3-6-15/h1-3,5-6,8-9,13,18,20,27-28H,4,7,10-12,14H2/t18-,20-/m0/s1/i23-1 |
Clave InChI |
XEQIZPQHPUZFHX-DTMBSGAKSA-N |
SMILES isomérico |
C1C[C@@H]([C@@H](NC1)C2=CC=CC=C2)NCC3=C(C=CC(=C3)N4C(=NN=N4)C(F)(F)F)OCC[18F] |
SMILES canónico |
C1CC(C(NC1)C2=CC=CC=C2)NCC3=C(C=CC(=C3)N4C(=NN=N4)C(F)(F)F)OCCF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



